Ethyl 2-(4-nonylphenoxy)acetate
Overview
Description
Ethyl 2-(4-nonylphenoxy)acetate: is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, which is further connected to a phenoxy group substituted with a nonyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-nonylphenoxy)acetate can be synthesized through the esterification reaction between 2-(4-nonylphenoxy)acetic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction scheme is as follows:
2-(4-nonylphenoxy)acetic acid+ethanolH2SO4Ethyl 2-(4-nonylphenoxy)acetate+water
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion rate and minimize by-products. The use of a distillation column may be employed to separate the ester from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Ethyl 2-(4-nonylphenoxy)acetate can undergo hydrolysis in the presence of an acid or base to yield 2-(4-nonylphenoxy)acetic acid and ethanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, where the nonyl chain may influence the reactivity and orientation of the substituents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Hydrolysis: 2-(4-nonylphenoxy)acetic acid and ethanol.
Reduction: 2-(4-nonylphenoxy)ethanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-(4-nonylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of ethyl 2-(4-nonylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 2-(4-nonylphenoxy)acetic acid, which may interact with biological pathways. The nonyl chain and phenoxy group contribute to the compound’s lipophilicity, influencing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Ethyl 2-(4-octylphenoxy)acetate: Similar structure with an octyl chain instead of a nonyl chain.
Ethyl 2-(4-decylphenoxy)acetate: Similar structure with a decyl chain instead of a nonyl chain.
Ethyl 2-(4-dodecylphenoxy)acetate: Similar structure with a dodecyl chain instead of a nonyl chain.
Uniqueness: Ethyl 2-(4-nonylphenoxy)acetate is unique due to the specific length of its nonyl chain, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. The nonyl chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications where similar compounds with shorter or longer chains may not be as effective.
Properties
IUPAC Name |
ethyl 2-(4-nonylphenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-3-5-6-7-8-9-10-11-17-12-14-18(15-13-17)22-16-19(20)21-4-2/h12-15H,3-11,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPOTQBNEJBTGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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